Cas no 1783769-70-9 (4-Chloro-3-fluoro-2-methylbenzaldehyde)

4-Chloro-3-fluoro-2-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-fluoro-2-methylbenzaldehyde
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- MDL: MFCD28553441
- Inchi: 1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3
- InChI Key: YGSASDPCRZXUEJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C=O)=C(C)C=1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Topological Polar Surface Area: 17.1
- XLogP3: 2.5
4-Chloro-3-fluoro-2-methylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB518027-1 g |
4-Chloro-3-fluoro-2-methylbenzaldehyde |
1783769-70-9 | 1g |
€1,086.70 | 2023-04-17 | ||
A2B Chem LLC | BA20350-500mg |
4-Chloro-3-fluoro-2-methylbenzaldehyde |
1783769-70-9 | 97% | 500mg |
$505.00 | 2024-01-03 | |
A2B Chem LLC | BA20350-1g |
4-Chloro-3-fluoro-2-methylbenzaldehyde |
1783769-70-9 | 95% | 1g |
$499.00 | 2024-04-20 | |
abcr | AB518027-250mg |
4-Chloro-3-fluoro-2-methylbenzaldehyde; . |
1783769-70-9 | 250mg |
€303.10 | 2025-02-22 | ||
A2B Chem LLC | BA20350-5g |
4-Chloro-3-fluoro-2-methylbenzaldehyde |
1783769-70-9 | 95% | 5g |
$1479.00 | 2024-04-20 | |
abcr | AB518027-500 mg |
4-Chloro-3-fluoro-2-methylbenzaldehyde |
1783769-70-9 | 500MG |
€789.40 | 2023-04-17 | ||
abcr | AB518027-1g |
4-Chloro-3-fluoro-2-methylbenzaldehyde; . |
1783769-70-9 | 1g |
€552.80 | 2025-02-22 | ||
Aaron | AR01K6Q2-500mg |
4-Chloro-3-fluoro-2-methylbenzaldehyde |
1783769-70-9 | 95% | 500mg |
$447.00 | 2025-02-12 | |
Aaron | AR01K6Q2-1g |
4-Chloro-3-fluoro-2-methylbenzaldehyde |
1783769-70-9 | 95% | 1g |
$596.00 | 2025-02-12 | |
A2B Chem LLC | BA20350-250mg |
4-Chloro-3-fluoro-2-methylbenzaldehyde |
1783769-70-9 | 95% | 250mg |
$209.00 | 2024-04-20 |
4-Chloro-3-fluoro-2-methylbenzaldehyde Related Literature
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Additional information on 4-Chloro-3-fluoro-2-methylbenzaldehyde
Recent Advances in the Application of 4-Chloro-3-fluoro-2-methylbenzaldehyde (CAS: 1783769-70-9) in Chemical Biology and Pharmaceutical Research
4-Chloro-3-fluoro-2-methylbenzaldehyde (CAS: 1783769-70-9) is a fluorinated aromatic aldehyde that has recently gained attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibitors and antimicrobial agents. Recent studies have explored its utility in the development of novel therapeutic candidates, leveraging its unique chemical properties for selective modifications and functionalizations.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-Chloro-3-fluoro-2-methylbenzaldehyde in the synthesis of potent EGFR (epidermal growth factor receptor) inhibitors. The researchers utilized this compound as a scaffold to introduce halogen-substituted aromatic rings, which significantly enhanced the binding affinity and selectivity of the resulting inhibitors. The study demonstrated that derivatives of 4-Chloro-3-fluoro-2-methylbenzaldehyde exhibited nanomolar inhibitory activity against mutant EGFR isoforms, suggesting its potential in targeted cancer therapies.
In addition to its applications in oncology, 4-Chloro-3-fluoro-2-methylbenzaldehyde has been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters article reported the synthesis of novel Schiff base derivatives using this aldehyde, which showed promising activity against multidrug-resistant bacterial strains. The presence of both chloro and fluoro substituents in the aromatic ring was found to enhance the lipophilicity and membrane permeability of the derivatives, contributing to their improved efficacy.
From a synthetic chemistry perspective, 4-Chloro-3-fluoro-2-methylbenzaldehyde has also been employed in palladium-catalyzed cross-coupling reactions, as described in a 2024 ACS Catalysis publication. The study emphasized the compound's compatibility with Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient construction of complex heterocyclic frameworks. These advancements underscore the compound's utility as a building block in medicinal chemistry and materials science.
Looking ahead, researchers are exploring the potential of 4-Chloro-3-fluoro-2-methylbenzaldehyde in the development of fluorescent probes and bioimaging agents. Preliminary results from a 2024 Chemical Communications study indicate that its derivatives exhibit strong fluorescence properties, making them suitable for cellular imaging applications. This opens new avenues for its use in diagnostic tools and theranostic agents.
In conclusion, 4-Chloro-3-fluoro-2-methylbenzaldehyde (CAS: 1783769-70-9) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications—from kinase inhibitors to antimicrobial agents and fluorescent probes—highlight its significance as a multifunctional intermediate. Future studies are expected to further expand its utility, particularly in the design of next-generation therapeutics and diagnostic tools.
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